N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a 1,3,4-thiadiazole derivative featuring a cyclopentylamino group and a methylsulfonyl-substituted piperidine carboxamide. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S3/c1-28(24,25)21-8-6-11(7-9-21)14(23)18-15-19-20-16(27-15)26-10-13(22)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZYVAWGKDROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-Alzheimer properties. This article explores its biological activity based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 509.7 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a cyclopentylamine group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.7 g/mol |
| CAS Number | 897757-90-3 |
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticholinesterase activity , which is crucial for the treatment of Alzheimer's disease. The mechanism involves inhibition of the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission .
Key Findings:
- In vitro studies have shown that certain derivatives of thiadiazole demonstrated IC50 values in the nanomolar range against AChE, suggesting potent inhibitory effects compared to standard drugs like donepezil .
- The presence of the piperidine moiety in the compound enhances its affinity and selectivity towards AChE due to structural similarities with known inhibitors .
Anticholinesterase Activity
The evaluation of anticholinesterase activity is critical for assessing potential Alzheimer’s treatments. The compound has been tested alongside other derivatives with promising results.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | 0.6 ± 0.05 (donepezil) | |
| Compound 7e | 1.82 ± 0.6 |
Neuroprotective Effects
Studies have suggested that compounds with similar structures may also provide neuroprotective effects beyond AChE inhibition. They may reduce oxidative stress and inflammation in neuronal cells, contributing to overall neuroprotection .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Ahmad Mohammadi-Farani et al. demonstrated that several synthesized thiadiazole derivatives exhibited significant anticholinesterase activity, with some compounds outperforming donepezil in terms of potency .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to the active site of AChE, supporting experimental findings regarding its inhibitory capacity .
- Comparative Analysis : A comparative analysis with other thiadiazole derivatives highlighted that modifications in the substituents on the thiadiazole ring could enhance biological activity significantly .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the thiadiazole structure exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific protein kinases involved in cell proliferation, particularly targeting cyclin-dependent kinases (CDK4 and CDK6). This disruption of the cell cycle progression in tumor cells is crucial for its potential application in cancer therapy .
Case Studies:
- A study demonstrated that derivatives of thiadiazole compounds showed promising results against various human cancer cell lines, including breast and colon cancer, indicating their potential as effective anticancer agents .
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 (Breast) | 75% |
| Thiadiazole Derivative B | HCT116 (Colon) | 68% |
Antimicrobial Properties
The compound's structure allows it to interact with microbial enzymes or receptors, leading to potential antimicrobial effects. Thiadiazole derivatives have been reported to exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents .
Research Findings:
- In vitro studies have shown that certain thiadiazole derivatives can inhibit bacterial growth effectively, suggesting their application in treating infections caused by resistant strains .
Anti-inflammatory Potential
In silico studies have indicated that thiadiazole compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests their potential use in developing anti-inflammatory drugs .
Experimental Insights:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Structural Features of the Target Compound :
- 1,3,4-Thiadiazole Core : Common in bioactive compounds for its stability and ability to engage in hydrogen bonding .
- Cyclopentylamino Group: Aliphatic substituent providing hydrophobic interactions and conformational flexibility.
- Methylsulfonyl Piperidine : Electron-withdrawing group influencing electronic distribution and solubility.
Comparison with Analogs :
Key Observations :
Substituent Impact on Activity: The 3,4,5-trimethoxyphenyl group in Compound 8a contributes to anticancer activity, likely through aromatic stacking interactions. The methylsulfonyl group in the target compound differs from the benzamide in ’s analog , which may alter binding affinity to enzymes like acetylcholinesterase.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a cyclopentylamine derivative with a thiadiazole intermediate, similar to the methods described for piperidinyl analogs in .
- Cyclopropane-containing analogs (e.g., ) use milder conditions for cyclopropane introduction, whereas the target’s cyclopentyl group may require more complex alkylation steps .
The piperidine ring in the target compound (vs. pyrrolidine in ) provides a larger hydrophobic surface area, possibly enhancing receptor binding .
Research Findings and Implications
Anticancer Potential
- Compound 8a from demonstrated 55.71% inhibition of PC3 cancer cells at 5 μM, suggesting that thiadiazole derivatives with bulky aromatic substituents are promising leads. The target compound’s cyclopentylamino group may offer a different mechanism, such as interference with kinase signaling pathways.
Enzyme Inhibition
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
